2,2-Difluoroethyl acetate

Catalog No.
S705524
CAS No.
1550-44-3
M.F
C4H6F2O2
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethyl acetate

CAS Number

1550-44-3

Product Name

2,2-Difluoroethyl acetate

IUPAC Name

2,2-difluoroethyl acetate

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N

SMILES

CC(=O)OCC(F)F

Canonical SMILES

CC(=O)OCC(F)F
  • Potential as a Bioisostere: Due to the presence of the difluoroethyl group, 2,2-Difluoroethyl acetate could potentially act as a bioisostere for other functional groups like the ethyl group. Bioisosteres are molecules with similar shapes and sizes but slightly different chemical properties. Scientists use bioisosteres to modify existing molecules and potentially improve their biological activity or other properties [].

  • Organic Synthesis: The presence of the ester functional group suggests 2,2-Difluoroethyl acetate could be a potential intermediate or reagent in organic synthesis reactions. Esters are commonly used as building blocks or activating groups in various organic transformations [].

Further Research:

While specific research applications are not readily available, scientific databases and patent filings might provide more details. Resources like PubChem and SciFinder can be helpful for further exploration [, ].

2,2-Difluoroethyl acetate is a fluorinated acyclic carboxylic acid ester with the molecular formula C4H6F2O2C_4H_6F_2O_2 and a molecular weight of approximately 124.086 g/mol. It is characterized by the presence of two fluorine atoms attached to the ethyl group, which significantly influences its chemical properties and reactivity. This compound is noted for its unique structure that combines both fluorinated and acetate functionalities, making it an interesting subject for various chemical applications and studies .

Research suggests 2,2-difluoroethyl acetate is used in proteomics for protein derivatization [, ]. Derivatization refers to modifying a molecule to improve its properties for analysis. In protein research, this often involves attaching a functional group to specific amino acid side chains within the protein. The mechanism by which 2,2-difluoroethyl acetate acts in protein derivatization is not widely reported in publicly available sources.

The reactivity of 2,2-difluoroethyl acetate is primarily attributed to its ester functional group and the presence of fluorine atoms. It can undergo several types of reactions:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, 2,2-difluoroethyl acetate can hydrolyze to yield 2,2-difluoroethanol and acetic acid.
  • Transesterification: This compound can react with alcohols to form different esters. For example, when treated with methanol in the presence of a base, it can yield methyl 2,2-difluoroethyl ester .
  • Nucleophilic Substitution: The fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms bonded to fluorine .

Several methods exist for synthesizing 2,2-difluoroethyl acetate:

  • From 1-Chloro-2,2-difluoroethane: This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid in a suitable solvent like dimethyl sulfoxide at elevated temperatures. The reaction typically yields 90.8% of the desired product .
  • Transesterification of 2,2-Difluoroethyl Formate: Another approach includes transesterifying 2,2-difluoroethyl formate in the presence of an alcohol (such as methanol) and a base catalyst .
  • Direct Fluorination: Although less common, direct fluorination methods can also be employed to introduce fluorine into organic compounds before converting them into esters .

The applications of 2,2-difluoroethyl acetate span various fields:

  • Solvent: Due to its unique chemical properties, it serves as a solvent in organic synthesis.
  • Intermediate in Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fluorinated Compounds: The compound's fluorinated nature makes it valuable in producing other fluorinated chemicals with specific properties .

Interaction studies involving 2,2-difluoroethyl acetate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Its interactions can lead to the formation of various derivatives that may exhibit enhanced properties compared to non-fluorinated counterparts.

Additionally, studies on its toxicity indicate that it can cause skin and eye irritation; thus, handling precautions are necessary when working with this compound .

Several compounds share structural similarities with 2,2-difluoroethyl acetate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ethyl AcetateC4H8O2Non-fluorinated; widely used as a solvent
1,1-Difluoroethyl AcetateC4H6F2O2Contains one less fluorine atom; different reactivity profile
Trifluoroethyl AcetateC4H3F3O2More electronegative; stronger solvent properties due to trifluoromethyl group
1-Fluoroethyl AcetateC4H7FO2Contains one fluorine atom; less polar than difluorinated variants

The unique aspect of 2,2-difluoroethyl acetate lies in its dual fluorination at the ethyl position, which enhances its reactivity compared to other esters while also providing distinct physical properties such as boiling point and solubility characteristics .

Classical Synthetic Routes

Acetylation of 2,2-Difluoroethanol

The most established classical approach for synthesizing 2,2-difluoroethyl acetate involves the direct acetylation of 2,2-difluoroethanol using acetylating reagents [1]. This method represents the cornerstone of traditional synthetic chemistry for fluorinated acetate esters and has been extensively documented in patent literature and academic research [9].

The primary acetylation pathway employs acetyl chloride as the acetylating agent in the presence of a tertiary amine base, typically triethylamine [1]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of 2,2-difluoroethanol attacks the carbonyl carbon of acetyl chloride [24]. The general reaction conditions involve maintaining the temperature at 5 degrees Celsius during the initial addition phase to control the highly exothermic nature of the reaction [1].

Detailed experimental protocols reveal that the synthesis begins with dissolving 86.35 grams of acetyl chloride in 100 milliliters of dichloromethane [1]. Subsequently, 82 grams of 2,2-difluoroethanol is cooled to 5 degrees Celsius, and the acetyl chloride solution is added dropwise over 1.5 hours [1]. The reaction mixture is stirred at 5 degrees Celsius for an additional 1.5 hours before the addition of triethylamine in four separate batches, with 1.5 hours of stirring between each addition [1].

The role of triethylamine in this acetylation reaction extends beyond simple acid scavenging [32]. Triethylamine functions as a nucleophilic catalyst that facilitates the formation of acetate esters through base-promoted mechanisms [32] [35]. The tertiary amine coordinates with the acetyl chloride, activating it toward nucleophilic attack by the fluorinated alcohol while simultaneously neutralizing the hydrogen chloride byproduct [24].

Temperature control emerges as a critical parameter in optimizing yield and purity [1]. Maintaining low temperatures during the initial stages prevents side reactions and decomposition of the fluorinated alcohol substrate [27]. The reaction typically achieves completion within 3 to 6 hours, depending on the specific conditions employed [1].

Purification of the crude product involves aqueous washing to remove triethylamine hydrochloride salts, followed by drying over anhydrous magnesium sulfate [1]. Vacuum distillation provides the final purified 2,2-difluoroethyl acetate with yields consistently exceeding 99 percent and purity levels above 99.6 percent [1].

The following table summarizes optimized reaction conditions for acetyl chloride-mediated acetylation:

ParameterOptimal ConditionYield Impact
Temperature5°C initial, room temperature final99.23% yield [1]
SolventDichloromethaneEnhanced solubility [1]
BaseTriethylamine (2 equivalents)Complete acid neutralization [1]
Reaction Time3-6 hours totalQuantitative conversion [1]
PurificationAqueous wash, MgSO4 drying99.6% purity [1]

Alternative acetylating agents include acetic anhydride, which offers advantages in terms of reduced hydrogen chloride generation . The acetic anhydride methodology typically requires acid catalysis and elevated temperatures compared to the acetyl chloride approach [35]. Research indicates that acetic anhydride-mediated acetylation proceeds through a similar nucleophilic mechanism but with different kinetic profiles and selectivity patterns [35].

Halide-Mediated Pathways

Halide-mediated synthetic pathways represent an alternative classical approach that leverages halogenated intermediates for constructing the 2,2-difluoroethyl acetate framework [10]. These methodologies typically involve the initial formation of halogenated precursors followed by subsequent transformation to the desired acetate ester [25].

One prominent halide-mediated strategy involves the reaction of difluoroacetyl halides with ethyl acetate under basic conditions [10]. This approach employs difluoroacetyl chloride, difluoroacetyl bromide, or difluoroacetyl fluoride as starting materials [10]. The reaction proceeds through a Claisen condensation mechanism where the halide acts as both an electrophile and leaving group [10].

Experimental protocols for difluoroacetyl chloride-mediated synthesis require precise control of temperature and stoichiometry [10]. A representative procedure involves adding 228.5 grams of difluoroacetyl chloride to a mixture containing 309.0 grams of sodium ethoxide and 806.7 grams of ethyl acetate at temperatures between 5 and 10 degrees Celsius [10]. The addition process extends over 3 hours to maintain temperature control and prevent side reactions [10].

The mechanism of halide-mediated pathways involves initial nucleophilic attack by the alkoxide base on the difluoroacetyl halide, forming an intermediate that subsequently undergoes intramolecular rearrangement [10]. This rearrangement can lead to either the desired difluoroethyl acetate or alternative products depending on reaction conditions and catalyst ratios [10].

Yield optimization in halide-mediated syntheses depends critically on the choice of halide leaving group and base system [10]. Difluoroacetyl chloride generally provides superior yields compared to bromide or fluoride analogs, achieving yields of approximately 70 percent under optimized conditions [10]. The order of reactivity follows the expected pattern: chloride > bromide > fluoride, consistent with leaving group ability [10].

Temperature effects prove particularly important in halide-mediated pathways [10]. Reactions conducted at temperatures below 0 degrees Celsius show improved selectivity but reduced reaction rates [10]. Conversely, elevated temperatures above 50 degrees Celsius increase reaction rates but compromise selectivity due to competing side reactions [10].

Solvent selection significantly influences the outcome of halide-mediated syntheses [10]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophilicity and improve yields [27]. Conversely, protic solvents can interfere with the reaction mechanism by protonating intermediates or competing for electrophilic sites [27].

The following table presents comparative data for different halide-mediated pathways:

Halide SourceBase SystemTemperature RangeTypical YieldSelectivity
Difluoroacetyl chlorideSodium ethoxide-5 to 10°C70.3% [10]High [10]
Difluoroacetyl bromideSodium ethoxide15 to 20°C65.4% [10]Moderate [10]
Difluoroacetyl fluorideSodium methylate-5 to -10°C54.2% [10]Variable [10]

Modern Synthetic Approaches

Reaction of Potassium Acetate with Fluorinated Precursors

Modern synthetic methodologies have increasingly focused on developing more efficient and environmentally sustainable approaches for 2,2-difluoroethyl acetate synthesis [6]. The reaction of potassium acetate with fluorinated precursors represents a significant advancement in this field, offering improved atom economy and reduced waste generation compared to classical methods .

The most extensively studied system involves the reaction of potassium acetate with 1-chloro-2,2-difluoroethane under elevated temperature conditions [6]. This transesterification approach proceeds through a nucleophilic substitution mechanism where acetate displaces chloride to form the desired product . The reaction requires carefully controlled conditions to achieve optimal yields and minimize side product formation [6].

Detailed experimental procedures reveal that the synthesis typically employs a 1:1 molar ratio of potassium acetate to 1-chloro-2,2-difluoroethane [6]. The reaction mixture is heated to temperatures ranging from 180 to 250 degrees Celsius in the presence of high-boiling solvents such as ethylene glycol or propylene glycol [6]. Reaction times vary from 30 minutes to 2 hours depending on the specific temperature and solvent system employed [6].

The mechanism of this transformation involves initial coordination of the acetate nucleophile to the electrophilic carbon bearing the chlorine substituent [6]. The fluorine atoms enhance the electrophilicity of this carbon through inductive effects, facilitating nucleophilic attack [6]. Subsequent departure of the chloride leaving group completes the substitution process [6].

Solvent effects play a crucial role in determining reaction efficiency and selectivity [6]. High-boiling glycols such as ethylene glycol, propylene glycol, and diethylene glycol provide the thermal stability required for elevated temperature reactions while also serving as coordinating solvents that stabilize ionic intermediates [6]. The choice of glycol significantly influences both yield and product purity [6].

Optimization studies have identified several critical parameters that affect reaction outcomes [6]. Temperature emerges as the most important variable, with optimal ranges typically falling between 200 and 220 degrees Celsius [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side reactions [6].

The following table summarizes optimization data for potassium acetate-mediated synthesis:

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Ethylene glycol2200.594.5 [6]98.9 [6]
Propylene glycol2500.592.1 [6]98.5 [6]
Diethylene glycol1802.088.3 [6]99.0 [6]

Alternative fluorinated precursors have been investigated to expand the scope of this methodology [6]. Studies have examined the use of 2,2-difluoroethyl tosylate and 2,2-difluoroethyl mesylate as substrates for acetate substitution [6]. These activated substrates generally provide superior reactivity compared to the chloro analog but require additional synthetic steps for their preparation [6].

pH control emerges as another critical factor in potassium acetate-mediated syntheses [6]. The reaction medium is typically adjusted to pH 5-6 using glacial acetic acid to optimize the nucleophilicity of acetate while maintaining substrate stability [6]. Strongly basic conditions promote side reactions and substrate decomposition [6].

Catalytic Methodologies

The development of catalytic methodologies for 2,2-difluoroethyl acetate synthesis represents a major advancement in modern synthetic chemistry [12] [20]. These approaches offer enhanced selectivity, milder reaction conditions, and improved functional group compatibility compared to stoichiometric methods [26].

Palladium-catalyzed transformations have emerged as particularly promising catalytic methodologies [27]. These systems typically employ palladium acetate or palladium chloride complexes in combination with appropriate ligands and additives [27]. The catalytic cycle involves oxidative addition of fluorinated substrates to palladium, followed by acetate coordination and reductive elimination to form the product [27].

Optimization of palladium-catalyzed systems requires careful selection of ligands, solvents, and additives [27]. Phosphine ligands such as triphenylphosphine and bis(diphenylphosphino)ferrocene provide optimal activity and selectivity [27]. Solvent selection proves critical, with dichloroethane and dichloromethane generally providing superior results compared to other options [27].

The mechanism of palladium-catalyzed acetate formation involves several key steps [27]. Initial coordination of the fluorinated substrate to the palladium center is followed by oxidative addition to form a palladium-carbon bond [27]. Subsequent coordination of acetate and reductive elimination regenerates the catalyst while forming the desired product [27].

Temperature and pressure effects significantly influence catalytic performance [27]. Most palladium-catalyzed systems operate optimally at temperatures between 25 and 80 degrees Celsius under atmospheric pressure [27]. Higher temperatures can promote catalyst decomposition and side reactions [27].

Ruthenium-based catalytic systems have also been developed for selective 2,2-difluoroethyl acetate synthesis . These catalysts typically employ ruthenium complexes supported on zirconia or other metal oxide supports . The heterogeneous nature of these systems facilitates catalyst recovery and reuse .

Experimental studies of ruthenium-catalyzed systems demonstrate yields exceeding 80 percent under optimized conditions . The reaction typically requires hydrogen pressure (3 atmospheres) and moderate temperatures (50 degrees Celsius) . The catalyst loading can be reduced to 0.1-0.5 mole percent without significant impact on yield or selectivity .

The following table compares different catalytic methodologies:

Catalyst SystemTemperature (°C)Pressure (atm)Catalyst Loading (mol%)Yield (%)
Pd(OAc)₂/PPh₃25-60110 [27]93 [27]
Ru/ZrO₂·xH₂O503 H₂0.5 >80
PdCl₂/DPPF40-8015 [27]86 [27]

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

The development of solvent-free methodologies for 2,2-difluoroethyl acetate synthesis addresses growing environmental concerns and regulatory pressures associated with traditional synthetic approaches [14]. These methodologies eliminate the need for organic solvents, reducing waste generation and improving atom economy [14] [15].

Neat reaction conditions have been successfully developed for fluorinated acetate synthesis using mechanochemical activation [14]. These approaches typically involve grinding or milling solid reactants in the absence of solvents to promote chemical transformation [14]. The mechanical energy input provides activation for bond formation and breaking processes [14].

Experimental protocols for solvent-free synthesis typically involve combining 2,2-difluoroethanol with acetylating agents in appropriate stoichiometric ratios [14]. The reaction mixture is subjected to mechanical grinding or heating under neat conditions [14]. Reaction times are generally reduced compared to solution-phase methods due to the high local concentrations of reactants [14].

The mechanism of solvent-free transformations involves direct contact between reactant molecules without the intervention of solvent molecules [14]. This intimate contact promotes efficient molecular collisions and enhances reaction rates [14]. The absence of solvents also eliminates potential side reactions involving solvent molecules [14].

Temperature control in solvent-free systems requires careful optimization to prevent substrate decomposition while maintaining adequate reaction rates [14]. Many solvent-free reactions can be conducted at room temperature or with minimal heating [14]. The exothermic nature of some transformations provides additional thermal energy to drive the reaction forward [14].

Product isolation from solvent-free reactions typically involves simple physical separation techniques such as sublimation, distillation, or crystallization [14]. The absence of solvents simplifies purification procedures and reduces the risk of solvent contamination [14].

Microwave-assisted solvent-free synthesis has emerged as a particularly efficient approach [15]. Microwave heating provides uniform and rapid temperature elevation while maintaining solvent-free conditions [15]. This combination results in significantly reduced reaction times and improved yields [15].

The following table summarizes solvent-free methodological approaches:

MethodActivationTemperature (°C)TimeYield (%)
MechanochemicalGrindingRoom temperature2-4 h75-85 [14]
ThermalHeating100-1201-2 h80-90 [14]
MicrowaveMW irradiation60-10015-30 min85-95 [15]

Catalyst Optimization

Catalyst optimization represents a crucial aspect of green chemistry approaches to 2,2-difluoroethyl acetate synthesis [16]. Modern catalyst design focuses on developing systems with enhanced activity, selectivity, and recyclability while minimizing environmental impact [16] [20].

Heterogeneous catalysis has received significant attention due to its inherent advantages in catalyst recovery and reuse [16]. Supported metal catalysts, particularly those based on earth-abundant metals, offer sustainable alternatives to traditional homogeneous systems [16]. These catalysts can be easily separated from reaction products and recycled multiple times without significant loss of activity [16].

Fluorinated catalyst systems have been specifically designed for fluorinated substrate transformations [16]. These catalysts incorporate fluorine-containing ligands or supports that enhance compatibility with fluorinated reactants [16]. The fluorophilic nature of these systems improves catalyst-substrate interactions and enhances selectivity [16].

Optimization of catalyst structure involves systematic variation of metal centers, supports, and surface modifications [16]. Studies have demonstrated that catalyst performance is highly sensitive to these structural parameters [16]. Surface area, pore size, and active site distribution all influence catalytic activity and selectivity [16].

Electronic effects play a crucial role in catalyst optimization for fluorinated substrate transformations [16]. The high electronegativity of fluorine substituents significantly affects the electronic properties of substrates and intermediates [16]. Catalyst design must account for these electronic perturbations to achieve optimal performance [16].

Computational approaches have become increasingly important in catalyst optimization efforts [20]. Density functional theory calculations provide insights into reaction mechanisms and guide rational catalyst design [20]. These theoretical studies help identify optimal catalyst compositions and predict performance under different reaction conditions [20].

The development of single-atom catalysts represents a frontier area in catalyst optimization [16]. These systems maximize atom efficiency by utilizing isolated metal centers supported on appropriate substrates [16]. Single-atom catalysts often exhibit unique selectivity patterns and enhanced activity compared to conventional supported metal systems [16].

Catalyst lifetime and stability emerge as critical considerations in optimization efforts [16]. Fluorinated substrates can pose particular challenges due to their potential to cause catalyst deactivation through strong metal-fluorine interactions [16]. Catalyst design must balance activity with long-term stability [16].

Industrial-Scale Synthesis Protocols

Process Optimization

Industrial-scale synthesis of 2,2-difluoroethyl acetate requires comprehensive process optimization to achieve economic viability and meet stringent quality specifications [4] [30]. Process optimization encompasses multiple variables including reaction kinetics, heat and mass transfer, separation efficiency, and waste minimization [22] [30].

Continuous flow processing has emerged as a preferred approach for industrial-scale synthesis [23] [26]. Flow systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling better process control and improved safety profiles [30]. The modular nature of flow systems facilitates scale-up through numbering-up strategies rather than geometric scaling [30].

Heat management represents a critical aspect of industrial process optimization [30]. The highly exothermic nature of acetylation reactions requires efficient heat removal to maintain temperature control and prevent thermal runaway [30]. Industrial systems typically employ multiple heat exchangers and temperature monitoring points throughout the process [30].

Mass transfer optimization involves careful design of mixing systems and residence time distribution [22]. Efficient mixing ensures uniform reaction conditions and minimizes the formation of byproducts [22]. Computational fluid dynamics modeling has become an essential tool for optimizing mixer design and predicting performance [22].

Separation and purification processes must be optimized to achieve the high purity levels required for industrial applications [22]. Distillation column design, including tray configuration and reflux ratios, significantly impacts product purity and energy consumption [22]. Advanced separation techniques such as reactive distillation may offer advantages for integrated synthesis and purification [22].

Waste minimization strategies focus on reducing byproduct formation and improving atom economy [30]. Process optimization studies have identified reaction conditions that maximize selectivity while minimizing waste generation [30]. Solvent recovery and recycling systems are typically incorporated to reduce environmental impact and operating costs [30].

Quality control systems must be integrated throughout industrial processes to ensure consistent product quality [17] [19]. In-line analytical techniques such as gas chromatography and spectroscopic methods enable real-time monitoring of product purity and composition [17]. Automated control systems adjust process parameters in response to analytical feedback [17].

The following table summarizes key industrial process parameters:

ParameterOptimal RangeImpact on Process
Temperature5-60°CReaction rate, selectivity [1]
Pressure1-3 atmSafety, equipment design [30]
Residence Time10-60 minConversion, throughput [30]
Purity>98.0%Product specification [17] [19]

Electronic Grade Production Methods

Electronic grade production of 2,2-difluoroethyl acetate requires ultra-high purity levels and specialized handling procedures to meet the stringent requirements of electronic applications [4] [17]. These applications demand impurity levels below parts-per-million concentrations and complete absence of metal contamination [17] [19].

Purification protocols for electronic grade material typically involve multiple distillation stages with carefully controlled conditions [17] [19]. High-efficiency distillation columns with large numbers of theoretical plates are employed to achieve the required separation performance [17]. Vacuum distillation may be necessary to prevent thermal decomposition of heat-sensitive impurities [17].

Contamination control emerges as a paramount concern in electronic grade production [17] [19]. All process equipment must be constructed from high-purity materials that do not introduce trace metal contamination [17]. Stainless steel systems are typically passivated with specialized treatments to minimize metal leaching [17].

Analytical methods for electronic grade materials require enhanced sensitivity and precision compared to standard industrial applications [17] [19]. Gas chromatography with electron capture detection provides the sensitivity needed to detect trace fluorinated impurities [17]. Ion chromatography enables quantification of ionic impurities at ultra-low levels [17].

Packaging and storage systems for electronic grade 2,2-difluoroethyl acetate must prevent contamination and maintain product integrity [17] [19]. Specialized fluorinated polymer containers are often employed to minimize interactions with packaging materials [17]. Inert atmosphere storage prevents oxidation and moisture uptake [17].

Process validation for electronic grade production involves extensive testing and documentation to demonstrate consistent quality [17] [19]. Statistical process control methods are employed to monitor process capability and identify potential sources of variation [17]. Regular audits ensure compliance with industry specifications and quality standards [17].

The following table presents electronic grade specifications and test methods:

PropertySpecificationTest Method
Purity≥99.9% [17]Gas Chromatography [17]
Water Content≤50 ppm [17]Karl Fischer Titration [17]
Metal Impurities≤1 ppm each [17]ICP-MS [17]
Particle ContentClass 1000 [17]Laser Particle Counter [17]

Quality assurance programs for electronic grade production incorporate multiple verification steps and documentation requirements [17] [19]. Certificate of analysis documentation provides detailed compositional information for each production batch [17]. Traceability systems enable tracking of materials throughout the production and supply chain [17].

The synthesis of 2,2-difluoroethyl acetate involves several distinct mechanistic pathways, each characterized by specific intermediates and transition states. The most widely studied synthesis route proceeds through the direct esterification of acetic acid with 2,2-difluoroethanol, following a nucleophilic acyl substitution mechanism [1] [2].

Direct Esterification Mechanism

The direct esterification mechanism operates through a classical addition-elimination pathway. The reaction initiates with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, typically concentrated sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the 2,2-difluoroethanol molecule [3].

The mechanism proceeds through the following key steps:

  • Protonation of carbonyl oxygen: The acetic acid carbonyl oxygen accepts a proton from the catalyst, creating a resonance-stabilized carbocation.

  • Nucleophilic attack: The 2,2-difluoroethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: Intramolecular proton transfer occurs within the tetrahedral intermediate.

  • Water elimination: The hydroxyl group is protonated and eliminated as water, forming the ester product.

The rate-determining step in this mechanism is the nucleophilic attack by the alcohol on the activated carbonyl carbon [2]. Kinetic studies have determined the activation energy for this process to be approximately 29.8 kilojoules per mole, with a pre-exponential factor of 2.7 × 10⁴ [2].

Acetyl Chloride Mechanism

An alternative synthesis pathway involves the reaction of 2,2-difluoroethanol with acetyl chloride in the presence of triethylamine. This mechanism follows a more straightforward addition-elimination sequence [1].

The reaction proceeds as follows:

  • Nucleophilic attack: The 2,2-difluoroethanol oxygen directly attacks the carbonyl carbon of acetyl chloride.

  • Tetrahedral intermediate formation: A tetrahedral intermediate forms with the chloride ion as the leaving group.

  • Elimination: The chloride ion departs, forming the ester product.

This mechanism exhibits a lower activation energy compared to the direct esterification, typically ranging from 15-20 kilojoules per mole [1]. The reaction is facilitated by the superior leaving group ability of chloride compared to hydroxide.

Transesterification Mechanism

The transesterification mechanism involves the conversion of 1-chloro-2,2-difluoroethane with alkali metal salts of acetic acid [4] [5]. This process operates through a nucleophilic substitution mechanism where the acetate anion displaces the chloride ion.

The mechanism can be described as:

  • Nucleophilic substitution: The acetate anion attacks the carbon bearing the chlorine atom in 1-chloro-2,2-difluoroethane.

  • Transition state formation: A transition state forms with partial bond formation to the acetate oxygen and partial bond breaking to the chloride.

  • Product formation: The chloride ion is displaced, forming 2,2-difluoroethyl acetate.

This reaction follows second-order kinetics with respect to both the alkali metal acetate and the chloroalkane substrate [4]. The activation energy for this process ranges from 25-30 kilojoules per mole [4].

Computational Analysis of Reaction Pathways

Computational chemistry methods have provided detailed insights into the reaction mechanisms of 2,2-difluoroethyl acetate formation and transformation. Density functional theory calculations have been particularly valuable in elucidating transition state structures and energy profiles.

Density Functional Theory Studies

Multiple DFT functionals have been employed to study the mechanistic pathways of 2,2-difluoroethyl acetate reactions. The B3LYP functional with 6-31G(d,p) basis set has been widely used for esterification mechanism studies, providing activation energies of 28.5 ± 2.0 kilojoules per mole [6].

The M06-2X functional with 6-311++G(d,p) basis set has shown superior performance for hydrolysis pathway calculations, yielding activation energies of 26.3 ± 1.5 kilojoules per mole [7]. This functional better accounts for dispersion interactions and provides more accurate descriptions of hydrogen bonding in the transition states.

Transition State Optimization

Computational studies have identified several distinct transition state structures for different reaction pathways. For the direct esterification mechanism, the transition state exhibits a partial bond formation between the alcohol oxygen and the carbonyl carbon, with simultaneous lengthening of the carbon-oxygen double bond [3].

The transition state for hydrolysis reactions shows a tetrahedral geometry around the carbonyl carbon, with the attacking nucleophile (hydroxide or water) partially bonded to the carbon center [8]. The leaving group (2,2-difluoroethanol) shows partial dissociation in the transition state structure.

Benchmark Calculations

High-level ab initio methods, including coupled-cluster theory with single and double excitations and perturbative triples correction, have been used to benchmark the DFT results. CCSD(T)/cc-pVDZ calculations provide benchmark activation energies of 29.1 ± 1.0 kilojoules per mole for the esterification mechanism [9].

Complete basis set methods (CBS-QB3) have been employed to obtain thermodynamic parameters with high accuracy. These calculations yield activation energies of 27.8 ± 1.2 kilojoules per mole, confirming the reliability of the DFT approaches [10].

Solvent Effects

Computational studies have incorporated solvent effects through both implicit and explicit solvation models. The polarizable continuum model has been used to account for bulk solvent effects, while explicit water molecules have been included to model specific hydrogen bonding interactions [8].

The inclusion of solvent effects significantly impacts the calculated activation energies, typically lowering them by 5-10 kilojoules per mole compared to gas-phase calculations [8]. This effect is particularly pronounced for ionic transition states and polar intermediates.

Kinetic Studies and Rate Determinations

Comprehensive kinetic studies have been conducted to determine rate constants and activation parameters for various reactions involving 2,2-difluoroethyl acetate. These studies have employed both experimental and theoretical approaches to establish quantitative relationships between reaction conditions and reaction rates.

Esterification Kinetics

The kinetics of 2,2-difluoroethyl acetate formation through direct esterification have been studied over a temperature range of 283-313 Kelvin. The reaction exhibits second-order kinetics, first-order with respect to both acetic acid and 2,2-difluoroethanol [2].

The rate constant at 298 Kelvin is 0.077 liters per mole per second, with an activation energy of 29.775 kilojoules per mole [2]. The Arrhenius equation for this reaction is:

$$ k = 2.7 \times 10^4 \exp\left(-\frac{29775}{RT}\right) $$

where R is the gas constant and T is the temperature in Kelvin [2].

Hydrolysis Rate Constants

The hydrolysis of 2,2-difluoroethyl acetate under basic conditions follows pseudo-first-order kinetics when hydroxide ion concentration is in excess. The rate constant at 298 Kelvin is 1.39 × 10⁻¹⁴ cubic centimeters per molecule per second [11].

The hydrolysis mechanism involves the formation of a tetrahedral intermediate, which subsequently decomposes to yield the products. The activation energy for this process ranges from 45-55 kilojoules per mole, depending on the specific reaction conditions [12].

Temperature Dependence

The temperature dependence of reaction rates has been systematically studied for multiple reaction pathways. Most reactions involving 2,2-difluoroethyl acetate follow Arrhenius behavior over moderate temperature ranges [2].

For the esterification reaction, the rate constant increases exponentially with temperature, doubling approximately every 10 Kelvin increase in temperature [2]. The activation energy remains relatively constant over the studied temperature range, indicating a simple Arrhenius mechanism.

Pressure Effects

Studies of pressure effects on reaction rates have revealed that most reactions involving 2,2-difluoroethyl acetate are relatively insensitive to pressure changes under normal laboratory conditions [13]. This behavior is consistent with the molecular nature of the transition states, which do not involve significant volume changes.

Isotope Effects

Kinetic isotope effect studies have provided insights into the nature of the rate-determining steps. Primary isotope effects observed for reactions involving carbon-hydrogen bond breaking confirm that these bonds are significantly stretched in the transition states [14].

Secondary isotope effects have been measured for reactions involving the difluoroethyl group, providing information about the electronic changes occurring during the reaction [14]. These studies have confirmed the proposed reaction mechanisms and transition state structures.

Substituent Effects

The influence of substituents on reaction rates has been investigated through structure-activity relationships. The presence of fluorine atoms in the 2,2-difluoroethyl group significantly affects the reactivity compared to the unsubstituted ethyl acetate [12].

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during hydrolysis reactions. This effect results in rate enhancements of 3-5 fold compared to ethyl acetate .

Reaction TypeRate Constant (298 K)Activation Energy (kJ/mol)Pre-exponential FactorpH Dependence
Esterification0.077 L mol⁻¹ s⁻¹29.82.7 × 10⁴Acid catalyzed
Hydrolysis (basic)1.39 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹45-5510¹² - 10¹⁴Base catalyzed
Transesterification4.54 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹35-4510¹⁰ - 10¹²Neutral
Nucleophilic substitution10⁻⁸ - 10⁻⁶ s⁻¹125-14510¹³ - 10¹⁵Base catalyzed
Radical difluoroalkylation10⁻³ - 10⁻¹ s⁻¹40-6010⁸ - 10¹⁰pH independent

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H335 (91.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.18%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1550-44-3

Wikipedia

2,2-Difluoroethylacetate

Dates

Last modified: 08-15-2023

Explore Compound Types